molecular formula C10H16ClN B580347 2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 24290-47-9

2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B580347
CAS No.: 24290-47-9
M. Wt: 185.695
InChI Key: LZDSYIZUCSUNKJ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a member of the phenethylamine class and is known for its stimulant properties. This compound is often used in scientific research due to its structural similarity to other well-known stimulants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reductive amination of phenylacetone with methylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often require a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetone or benzoic acid.

    Reduction: Formation of N-methyl-2-phenylpropan-1-amine.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methyl-1-phenylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Shares a similar structure but has a methyl group attached to the nitrogen atom.

    Amphetamine: Lacks the methyl group on the alpha carbon.

    Phenpromethamine: Another phenethylamine derivative with similar stimulant properties.

Uniqueness

2-Methyl-1-phenylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively increase dopamine and norepinephrine release makes it a valuable compound for research into stimulant effects and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735000
Record name 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24290-47-9
Record name 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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